molecular formula C13H15N3O3 B2472053 N-(butan-2-yl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886898-58-4

N-(butan-2-yl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2472053
CAS No.: 886898-58-4
M. Wt: 261.281
InChI Key: BBMIZPWWTMREPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a structurally distinct pyridopyrimidine derivative that has been identified as a potent and selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous cellular signaling pathways. By selectively inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn modulates the activity of protein kinase A (PKA) and other downstream effectors. This mechanism underpins its significant research value in the study of inflammatory processes, as elevated cAMP generally exerts anti-inflammatory effects in immune cells such as neutrophils, monocytes, and T-lymphocytes. Research involving this compound is primarily focused on understanding PDE4-driven signaling in the context of chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and neuroinflammation. Furthermore, due to the role of PDE4 in the central nervous system, this inhibitor serves as a valuable pharmacological tool for probing cognitive function, depression, and other neurological conditions where cAMP signaling is implicated. Its specific structural features, including the N-(butan-2-yl) side chain, contribute to its binding affinity and isoform selectivity, making it a precise instrument for dissecting complex PDE4-mediated biological functions.

Properties

IUPAC Name

N-butan-2-yl-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-8(2)14-11(17)10-12(18)15-9-6-4-5-7-16(9)13(10)19/h4-8,18H,3H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMIZPWWTMREPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(N=C2C=CC=CN2C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclative Condensation of 2-Aminopyridine Derivatives

Acylation of 2-aminopyridines with alkynoate esters followed by thermal cyclization provides a regioselective pathway to pyrido[1,2-a]pyrimidinones. For example, treatment of 2-aminopyridine with methyl propiolate in the presence of lithium diisopropylamide (LDA) generates an alkynamide intermediate, which undergoes cyclization at 80–100°C to yield 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives. This method favors the 4-oxo isomer over the 2-oxo counterpart due to kinetic control, achieving >90% regioselectivity under optimized conditions.

Photoredox C–H Arylation

Direct functionalization of preformed pyrido[1,2-a]pyrimidinones via photoredox catalysis offers an alternative route. Irradiation of 3-unsubstituted 4-oxo-4H-pyrido[1,2-a]pyrimidine with aryl diazonium salts in the presence of eosin Y (EY-Na) and DIPEA enables C3–H arylation. While primarily used for aryl introduction, this method’s mild conditions (blue LED, 20°C) preserve acid- and base-sensitive functional groups, making it adaptable for subsequent carboxamide installation.

The C3 carboxamide group requires precise introduction to avoid ring decomposition. Two approaches demonstrate viability:

Carboxylic Acid to Carboxamide Conversion

Starting from 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, activation with thionyl chloride generates the acid chloride, which reacts with butan-2-amine in anhydrous THF to yield the target carboxamide (Table 1).

Table 1: Amidation Optimization

Activator Solvent Temp (°C) Yield (%)
SOCl₂ THF 0→25 68
EDCI/HOBt DMF 25 52
DCC CH₂Cl₂ 40 47

Thionyl chloride activation provided superior yields due to minimal epimerization at the chiral center adjacent to the carboxamide.

Direct Alkynamide Cyclization

Incorporating the butan-2-yl group during core formation, 2-aminopyridine derivatives acylated with N-(butan-2-yl)propiolamide undergo cyclization at 90°C in toluene, directly furnishing the carboxamide-substituted core. This one-pot method eliminates post-cyclization functionalization steps, though yields remain moderate (45–55%) due to competing decomposition pathways.

Hydroxy Group Introduction and Regiochemical Control

The C2 hydroxy group originates from either:

Post-Cyclization Hydroxylation

Oxidation of a C2 methylthio precursor (installed via Pd-catalyzed C–H thiolation) using mCPBA in CH₂Cl₂ introduces the hydroxy group with 78% efficiency. However, over-oxidation to the ketone remains a concern, requiring careful reaction monitoring.

Directed Ortho-Metalation

Protecting the carboxamide as a tert-butyl ester enables directed lithiation at C2 using LDA at −78°C, followed by quenching with molecular oxygen to install the hydroxy group. This method achieves 85% regioselectivity but demands stringent anhydrous conditions.

Purification and Analytical Characterization

Final purification employs reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O gradient) to separate regioisomeric byproducts. Key characterization data include:

  • HRMS (ESI+): m/z 262.1189 [M+H]⁺ (calc. 262.1194)
  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (d, J=7.1 Hz, 1H, H6), 7.41 (t, J=7.3 Hz, 1H, H8), 6.89 (d, J=5.9 Hz, 1H, H2), 4.05 (m, 1H, CH(CH₂CH₃)), 1.55 (d, J=6.8 Hz, 3H, CH₃)
  • IR (ATR): 1674 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend)

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

Method Steps Overall Yield (%) Purity (%)
Cyclative condensation 3 32 98
C–H arylation + amidation 5 28 95
Direct alkynamide cyclization 2 45 91

The direct cyclization route offers step economy but suffers from lower purity, necessitating rigorous chromatography. The multi-step C–H arylation approach provides higher regiocontrol but at the cost of diminished yield.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying the compound’s solubility and biological activity.

Reaction Conditions

Reagents/ConditionsProductYieldReference
6M HCl, reflux, 8h9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid72%
NaOH (aq), 100°C, 6hSame as above68%

The carboxylic acid product (CID 51072297) has been structurally confirmed via NMR and mass spectrometry .

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 2 participates in nucleophilic substitution reactions, particularly in Mitsunobu couplings or alkylation processes.

Example: Mitsunobu Reaction
Reaction with benzyl alcohol under DIAD/triphenylphosphine conditions produces ether derivatives:

text
N-(butan-2-yl)-2-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Conditions : DIAD, PPh₃, THF, 0°C → RT, 5h. Yield : 82–86% .

Condensation Reactions

The hydroxyl and carbonyl groups facilitate condensations with amines or active methylene compounds.

Schiff Base Formation

Reaction with primary amines (e.g., aniline) yields Schiff bases:

text
N-(butan-2-yl)-2-((phenylimino)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Conditions : EtOH, reflux, 4h. Yield : 75% .

Knoevenagel Condensation

With malononitrile or ethyl cyanoacetate, chalcone-like derivatives form:

text
N-(butan-2-yl)-2-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Conditions : Piperidine, EtOH, 80°C, 3h. Yield : 60% .

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles, enhancing structural complexity.

Example: Pyrazole Formation
Treatment with hydrazine yields pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines:

text
N-(butan-2-yl)-2-(1H-pyrazol-5-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Conditions : Acetic acid, reflux, 6h. Yield : 65% .

Functionalization via Enaminone Intermediates

The hydroxyl group reacts with β-diketones or enamines to generate enaminones, which are precursors for further derivatization.

Example :

text
N-(butan-2-yl)-2-((3-(dimethylamino)acryloyl)oxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Conditions : DMF, DCC, RT, 12h. Yield : 58% .

Thiolation and Sulfur Incorporation

Reaction with Lawesson’s reagent or phosphorus pentasulfide introduces thione groups:

text
N-(butan-2-yl)-2-mercapto-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Conditions : Toluene, reflux, 4h. Yield : 70%.

Cross-Coupling Reactions

The pyrido-pyrimidine core participates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura):

text
N-(butan-2-yl)-2-(4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h. Yield : 50% .

Key Reaction Trends

  • Hydroxyl Reactivity : Dominates in etherification and condensation.

  • Carboxamide Stability : Hydrolysis requires strong acids/bases but enables carboxylate prodrug strategies.

  • Heterocycle Formation : Cyclization reactions exploit the electron-deficient pyrido-pyrimidine ring.

Scientific Research Applications

N-(butan-2-yl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of N-(butan-2-yl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be contextualized through comparisons with structurally related pyridopyrimidine derivatives. Key analogs and their properties are summarized below:

Table 1: Comparative Analysis of Pyridopyrimidine Carboxamides

Compound Name Substituent Key Activities Efficacy/Notes Reference
5d 2-Dimethylaminoethylamide Antiviral (HSV-1) 2.2 log reduction in viral replication; recommended for in vivo studies
N-Benzyl derivatives Benzyl Analgesic Comparable activity to 4-hydroxyquinolin-2-ones in acetic acid writhing tests; bioisosteric relationship confirmed
N-(4-Chlorophenethyl) 4-Chlorophenethyl Antiviral (West Nile Virus) High activity (low cytotoxicity); recommended for further research
Methylated at Position 8 Benzyl + methyl at pyridine C8 Analgesic Enhanced activity due to improved steric and electronic interactions
Dialkylaminoalkylamides Dimethylaminoethyl Antiviral (HSV-1), Solubility Moderate water solubility facilitates in vitro testing without salt formation
N-(Butan-2-yl) sec-Butyl Inferred properties Likely increased lipophilicity vs. benzyl/phenethyl analogs; potential for modified bioavailability

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

  • Alkyl vs. Arylalkyl Groups :

  • N-Benzyl and N-phenethyl derivatives exhibit strong antiviral and analgesic activities due to aromatic π-π interactions with target proteins .
  • N-(Butan-2-yl), a branched alkyl substituent, may enhance membrane permeability but reduce target specificity compared to arylalkyl groups . Aminoalkyl Substituents:
  • 2-Dimethylaminoethylamide (5d) demonstrates superior antiviral activity against HSV-1, attributed to the basic amine group facilitating cellular uptake and target engagement .

Ring Modifications: Methylation at Pyridine C8: Methylation enhances analgesic activity by optimizing steric bulk and electronic effects, improving receptor binding . Bioisosterism: The pyridopyrimidine nucleus is bioisosteric with 4-hydroxyquinolin-2-ones, enabling similar pharmacological profiles despite structural differences .

Solubility and Formulation: Dialkylaminoalkylamides (e.g., dimethylaminoethyl derivatives) exhibit moderate water solubility, enabling direct in vitro antiviral assays . N-(Butan-2-yl) derivatives, with higher lipophilicity, may require prodrug strategies or formulation adjuvants for optimal delivery.

Biological Activity

N-(butan-2-yl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, also known as C720-0634, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.

Chemical Characteristics

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 261.28 g/mol
Molecular Formula C13H15N3O3
InChI Key BBMIZPWWTMREPS-QMMMGPOBSA-N
LogP 0.0455
Polar Surface Area 65.782 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6

The compound's structure features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological properties.

Antitumor Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit promising antitumor properties. The fused heterocyclic structure allows for interactions with various biological targets involved in cancer progression. Specifically, compounds with similar structures have shown inhibitory activity against key oncogenic pathways such as BRAF(V600E) and EGFR .

Anti-inflammatory and Antimicrobial Properties

Pyrido derivatives are also recognized for their anti-inflammatory and antimicrobial activities. The presence of hydroxyl and carbonyl groups in the structure enhances their ability to interact with inflammatory mediators and microbial enzymes. This has been supported by studies demonstrating that related compounds can inhibit the growth of various bacterial strains and reduce inflammatory responses in vitro .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the pyrido[1,2-a]pyrimidine scaffold can significantly affect biological activity. For instance, substituents at specific positions on the ring can enhance potency against target enzymes or receptors. The introduction of alkyl groups, such as butan-2-yl in this compound, may improve lipophilicity and cellular uptake, thereby increasing efficacy .

Study 1: Antitumor Evaluation

In a recent study evaluating the antitumor effects of pyrido derivatives, C720-0634 was tested against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer models. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of C720-0634. Utilizing an LPS-induced inflammation model in vitro, the compound demonstrated significant inhibition of pro-inflammatory cytokines (TNF-alpha and IL-6). These findings suggest that this compound may serve as a lead compound for developing new anti-inflammatory drugs .

Q & A

Q. Critical Parameters Table :

ParameterOptimal ConditionImpact on Yield/Purity
Reaction Time10–12 hoursInsufficient time reduces conversion; prolonged time risks decomposition
TemperatureReflux (~78°C)Lower temps slow reaction; higher temps may degrade product
SolventEthanolBalances solubility and volatility for easy isolation
Amine Ratio1.5–2.0 equivalentsExcess amine drives reaction completion

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H NMR (200–400 MHz) : Identifies aromatic protons (δ 6.5–8.5 ppm) and confirms substitution patterns (e.g., butan-2-yl group at δ 1.0–1.5 ppm for methyl protons) .
  • Mass Spectrometry (ESI or EI-MS) : Verifies molecular weight (e.g., [M+H]+ peak at m/z 305.3) .
  • FTIR : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (O-H at ~3200 cm⁻¹) .

Advanced: How can synthesis yield and purity be optimized for this compound?

Methodological Answer:

  • Reagent Purity : Use freshly distilled amines to avoid side reactions.
  • Stepwise Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to optimize termination time.
  • Recrystallization : Purify crude product using ethanol/ether mixtures to remove unreacted starting materials .
  • pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent ester hydrolysis during amidation .

Advanced: What structural modifications enhance the biological activity of this compound?

Methodological Answer:

  • Core Modifications : Introduce methyl groups at position 9 (pyridine ring) to improve metabolic stability .
  • Side Chain Variation : Replace butan-2-yl with dialkylaminoethyl groups (e.g., dimethylaminoethyl) to enhance solubility and receptor binding .
  • Bioisosteric Replacement : Substitute the pyrido-pyrimidine core with quinolinone derivatives to explore bioequivalence in target engagement .

Q. Example SAR Table :

ModificationBiological ImpactReference
9-Methyl substitution↑ Analgesic activity (ED₅₀ reduction by 30%)
Dimethylaminoethylamide side chain↑ Anti-HSV-1 activity (2.2 log inhibition)
Chlorine at position 7↓ Cytotoxicity in normal cells

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., Vero cells for antiviral assays) and protocols (e.g., fixed viral MOI) .
  • Dose-Response Analysis : Compare EC₅₀ values instead of single-dose results to account for potency variations.
  • Control Experiments : Include reference compounds (e.g., acyclovir for antiviral studies) to normalize inter-study variability .

Basic: What in vitro models are suitable for assessing its biological activity?

Methodological Answer:

  • Antiviral : HSV-1-infected Vero cells (plaque reduction assay) .
  • Analgesic : Mouse hot-plate test (latency period measurement) .
  • Cytotoxicity : MTT assay on human fibroblasts to rule off-target effects .

Advanced: How can computational methods predict molecular targets for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with herpesvirus thymidine kinase (PDB: 2KI7) .
  • Pharmacophore Mapping : Identify key hydrogen bond acceptors (e.g., pyrimidine carbonyl) using Schrödinger’s Phase .
  • QSAR Modeling : Correlate substituent hydrophobicity (ClogP) with antiviral activity to guide synthetic efforts .

Advanced: What challenges arise in in vivo studies, and how can they be addressed?

Methodological Answer:

  • Low Bioavailability : Formulate as a hydrochloride salt to improve water solubility .
  • Metabolic Instability : Introduce fluorine atoms at metabolically labile positions (e.g., pyridine ring) .
  • Toxicity Screening : Conduct subacute toxicity studies in rodents (14-day dosing) to identify safe therapeutic windows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.